N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
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Overview
Description
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide is a complex organic compound characterized by its unique structural components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the reaction of appropriate precursors under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions.
Condensation Reaction: The final step involves the condensation of the intermediate compounds to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways to induce desired biological responses.
Interacting with DNA/RNA: Binding to genetic material to influence gene expression and protein synthesis.
Comparison with Similar Compounds
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide can be compared with similar compounds, such as:
- N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
- N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
These compounds share similar structural features but may differ in their specific chemical properties and applications
Properties
Molecular Formula |
C19H16ClFN4OS3 |
---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H16ClFN4OS3/c1-12-5-7-13(8-6-12)10-27-18-24-25-19(29-18)28-11-17(26)23-22-9-14-15(20)3-2-4-16(14)21/h2-9H,10-11H2,1H3,(H,23,26)/b22-9+ |
InChI Key |
WGRZJBMHXMPCRL-LSFURLLWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=C(C=CC=C3Cl)F |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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